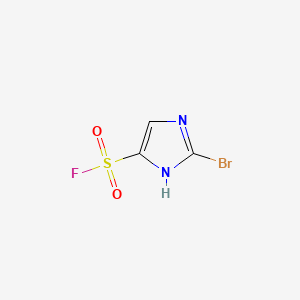
2-bromo-1H-imidazole-5-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1H-imidazole-5-sulfonylfluoride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 2-position and a sulfonyl fluoride group at the 5-position of the imidazole ring. These structural features impart unique chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1H-imidazole-5-sulfonylfluoride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of imidazole followed by sulfonylation and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Bromination: Imidazole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Sulfonylation: The brominated imidazole is then subjected to sulfonylation using a sulfonyl chloride derivative, such as chlorosulfonic acid or methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Fluorination: The final step involves the introduction of the fluoride group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1H-imidazole-5-sulfonylfluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The imidazole ring can participate in electrophilic substitution reactions, particularly at the 4- and 5-positions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to yield sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Electrophilic Substitution: Reagents such as acyl chlorides, sulfonyl chlorides, or nitrating agents in the presence of Lewis acids (e.g., AlCl3, FeCl3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazole derivatives.
Electrophilic Substitution: Formation of acylated, sulfonylated, or nitrated imidazole derivatives.
Oxidation and Reduction: Formation of sulfonic acids or sulfonamides.
Applications De Recherche Scientifique
2-Bromo-1H-imidazole-5-sulfonylfluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-bromo-1H-imidazole-5-sulfonylfluoride involves its reactivity with nucleophilic sites in biological molecules. The sulfonyl fluoride group is particularly reactive towards serine and cysteine residues in proteins, leading to the formation of covalent adducts. This reactivity is exploited in the design of enzyme inhibitors and probes for studying protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1H-imidazole-5-sulfonylfluoride: Similar structure but with a chlorine atom instead of bromine.
1H-Imidazole-4-sulfonylfluoride: Sulfonyl fluoride group at the 4-position instead of the 5-position.
2-Bromo-1H-imidazole-4-sulfonylchloride: Sulfonyl chloride group instead of sulfonyl fluoride.
Uniqueness
2-Bromo-1H-imidazole-5-sulfonylfluoride is unique due to the combination of the bromine atom and sulfonyl fluoride group, which imparts distinct reactivity and selectivity in chemical and biological applications. The presence of the bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles compared to its chloro or unsubstituted counterparts.
Propriétés
Formule moléculaire |
C3H2BrFN2O2S |
|---|---|
Poids moléculaire |
229.03 g/mol |
Nom IUPAC |
2-bromo-1H-imidazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2BrFN2O2S/c4-3-6-1-2(7-3)10(5,8)9/h1H,(H,6,7) |
Clé InChI |
LNFBMWYTARRQDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC(=N1)Br)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















